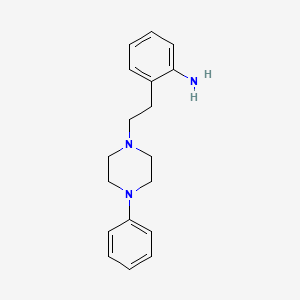

2-(4-Phenylpiperazinylethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Phenylpiperazinylethyl)aniline is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 2-(4-Phenylpiperazinylethyl)aniline

The synthesis of this compound typically involves the reaction of piperazine derivatives with anilines. The general synthetic route can be summarized as follows:

- Step 1: Formation of the piperazine derivative.

- Step 2: Alkylation with an appropriate alkyl halide to introduce the ethyl group.

- Step 3: Coupling with an aniline derivative to yield the final product.

The purity and yield of synthesized compounds are critical for their application in biological studies. Various methods such as gas chromatography and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Notable applications include:

- Antidepressant Activity: Research indicates that derivatives of piperazine, including this compound, may exhibit antidepressant effects through modulation of serotonin receptors . These compounds have been shown to enhance serotonin levels in the brain, which is crucial for mood regulation.

- Antifungal Activity: Studies have demonstrated that piperazine derivatives possess antifungal properties. For instance, compounds similar to this compound have been evaluated against various fungal strains, showing promising results in inhibiting growth .

- Antitumor Properties: Some derivatives are being investigated for their potential as antiangiogenic agents. They inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor growth and metastasis . This makes them potential candidates for cancer therapy.

Case Studies and Research Findings

Several studies have focused on the efficacy and mechanism of action of this compound and its derivatives:

Case Study 1: Antidepressant Effects

A study published in a pharmacological journal evaluated the antidepressant-like effects of piperazine derivatives. The findings suggested that these compounds significantly reduced depressive behaviors in animal models by increasing serotonin availability in synaptic clefts .

Case Study 2: Antifungal Activity

In another study, various substituted piperazine compounds were synthesized and tested for antifungal activity against Candida albicans. The results indicated that certain modifications to the piperazine ring enhanced antifungal efficacy compared to standard antifungal agents .

Case Study 3: Antitumor Activity

Research on VEGFR-2 inhibitors highlighted the potential of piperazine derivatives in cancer treatment. Compounds structurally related to this compound were shown to significantly inhibit tumor growth in preclinical models, suggesting their utility as therapeutic agents against angiogenesis .

Analyse Des Réactions Chimiques

Functionalization of the Aniline Moiety

The aniline group undergoes typical arylamine reactions:

-

Acetylation : Reaction with acetic anhydride forms acetamides, reducing basicity and enabling selective bromination (e.g., via N-arylamide intermediates) .

-

Diazotization : Conversion to diazonium salts followed by replacement reactions (e.g., with H₃PO₂) introduces substituents at specific positions .

Piperazine Ring Reactivity

The piperazine ring participates in:

-

Imine Formation : Reaction with carbonyl compounds (e.g., phenylglyoxal) forms imine intermediates, which undergo cyclization to form heterocycles like piperazinones .

-

Nucleophilic Attack : The secondary amine acts as a nucleophile in alkylation or acylation reactions.

Mechanistic Insight from Piperazinone Synthesis

The reaction of aniline with phenylglyoxal under Lewis acid conditions involves:

-

Imine formation between aniline and phenylglyoxal.

-

Cyclization to form a piperazinone structure via radical intermediates .

Medicinal Chemistry

The compound is studied for:

-

Neurotransmitter modulation : Potential interactions with serotonin or dopamine receptors.

-

Antifungal activity : Piperazine derivatives often exhibit antimicrobial effects.

Spectroscopic Characterization

-

NMR Analysis : Confirms the presence of aromatic protons, ethyl groups, and imine/carbonyl functionalities .

-

IR Spectroscopy : Identifies functional groups (e.g., C=O, C=N).

Research Findings and Challenges

-

Diversification of Heterocycles : The reaction of anilines with glyoxals under Povarov conditions offers a single-step route to highly substituted piperazinones, enabling rapid structural diversification .

-

Catalyst Optimization : Ceric ammonium nitrate (CAN) enhances yields in piperazinone formation, suggesting its role as a Lewis acid .

-

Limitations : Direct bromination of the aniline moiety is hindered due to steric effects; acetylation is required for selective substitution .

Propriétés

Numéro CAS |

87007-79-2 |

|---|---|

Formule moléculaire |

C18H23N3 |

Poids moléculaire |

281.4 g/mol |

Nom IUPAC |

2-[2-(4-phenylpiperazin-1-yl)ethyl]aniline |

InChI |

InChI=1S/C18H23N3/c19-18-9-5-4-6-16(18)10-11-20-12-14-21(15-13-20)17-7-2-1-3-8-17/h1-9H,10-15,19H2 |

Clé InChI |

JCELPPMEPCQJEB-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1CCC2=CC=CC=C2N)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.